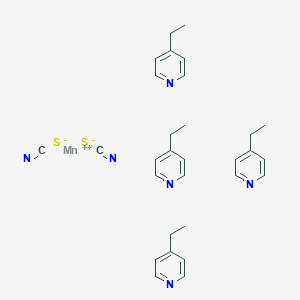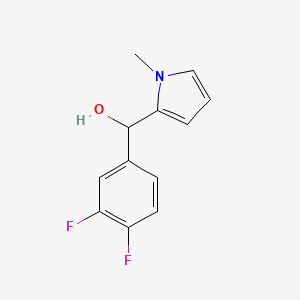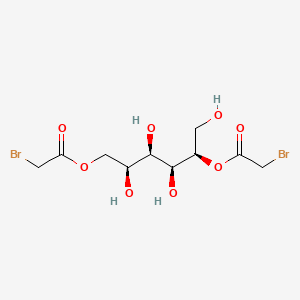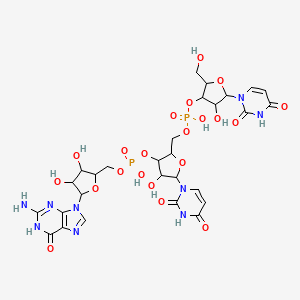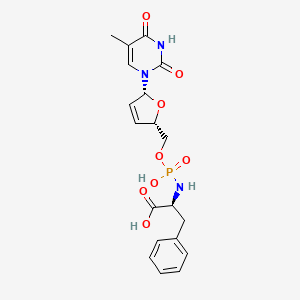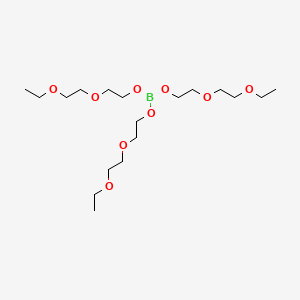
Tris(2-(2-ethoxyethoxy)ethyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-(2-ethoxyethoxy)ethyl) borate is an organoboron compound with the chemical formula C18H39BO9. It is a borate ester derived from boric acid and 2-(2-ethoxyethoxy)ethanol. This compound is known for its unique properties, including high thermal stability and low volatility, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(2-ethoxyethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-ethoxyethoxy)ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves heating boric acid with 2-(2-ethoxyethoxy)ethanol in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is typically heated under reflux, and the water formed is continuously removed using a Dean-Stark apparatus. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-(2-ethoxyethoxy)ethyl) borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form boric acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: It can react with other alcohols to form different borate esters.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Transesterification: Alcohols and acid or base catalysts.
Oxidation/Reduction: Strong oxidizing or reducing agents.
Major Products Formed:
Hydrolysis: Boric acid and 2-(2-ethoxyethoxy)ethanol.
Transesterification: Various borate esters depending on the alcohol used.
Oxidation/Reduction: Products vary based on the specific reagents and conditions.
Aplicaciones Científicas De Investigación
Tris(2-(2-ethoxyethoxy)ethyl) borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of boronic acids and esters.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Tris(2-(2-ethoxyethoxy)ethyl) borate involves its interaction with various molecular targets. In organic synthesis, it acts as a boron source, facilitating the formation of boronic acids and esters. In biological systems, its stability and low reactivity make it suitable for use in drug delivery, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Comparación Con Compuestos Similares
- Tris(2-ethylhexyl) borate
- Tris(2-butoxyethyl) borate
- Tris(2-methoxyethyl) borate
Comparison: Tris(2-(2-ethoxyethoxy)ethyl) borate is unique due to its high thermal stability and low volatility compared to other borate esters. Its structure, with multiple ethoxy groups, provides enhanced solubility in various solvents, making it more versatile in different applications .
Propiedades
Número CAS |
42598-88-9 |
|---|---|
Fórmula molecular |
C18H39BO9 |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
tris[2-(2-ethoxyethoxy)ethyl] borate |
InChI |
InChI=1S/C18H39BO9/c1-4-20-7-10-23-13-16-26-19(27-17-14-24-11-8-21-5-2)28-18-15-25-12-9-22-6-3/h4-18H2,1-3H3 |
Clave InChI |
KIIAGUXVNQQAHX-UHFFFAOYSA-N |
SMILES canónico |
B(OCCOCCOCC)(OCCOCCOCC)OCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


